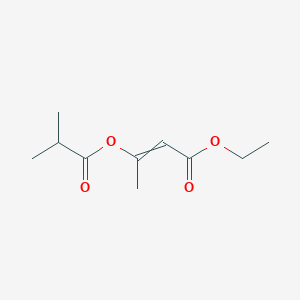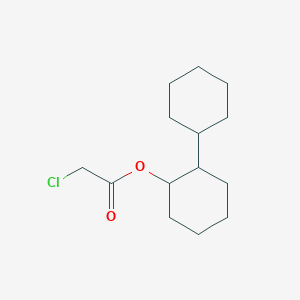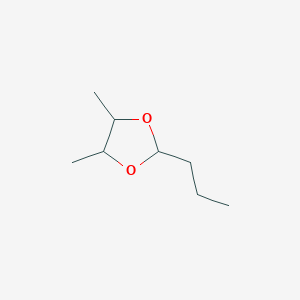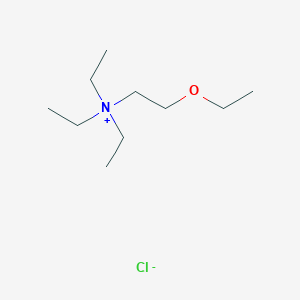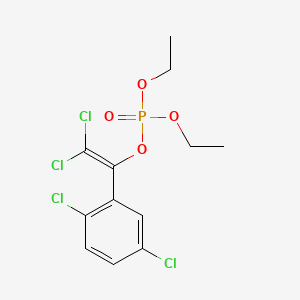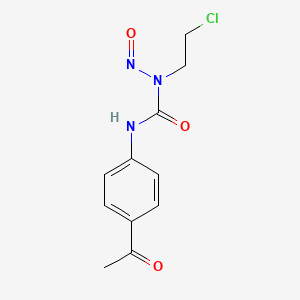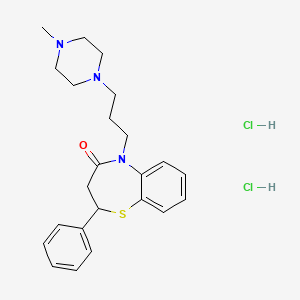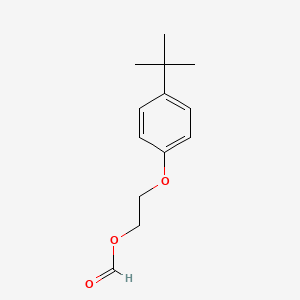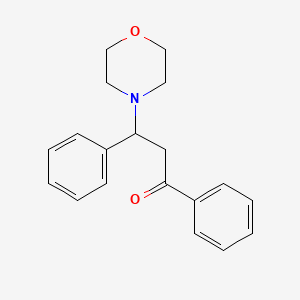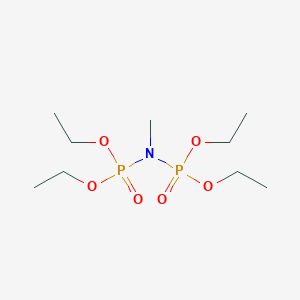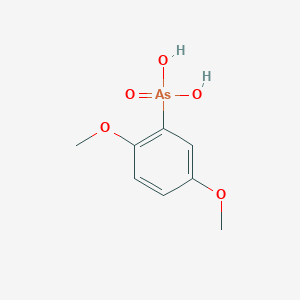
(2,5-Dimethoxyphenyl)arsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethoxyphenyl)arsonic acid is an organoarsenic compound with the molecular formula C8H11AsO5 It is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further bonded to an arsonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethoxyphenyl)arsonic acid typically involves the reaction of 2,5-dimethoxyphenyl derivatives with arsenic-containing reagents. One common method includes the use of 2,5-dimethoxyphenylacetic acid as a starting material, which undergoes a series of reactions to introduce the arsonic acid group. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: (2,5-Dimethoxyphenyl)arsonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic oxidation states.
Reduction: Reduction reactions can convert the arsonic acid group to other arsenic-containing functional groups.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) compounds, while reduction can produce arsenic(III) derivatives .
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethoxyphenyl)arsonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in therapeutic applications, particularly in targeting specific cellular pathways.
Industry: It is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,5-Dimethoxyphenyl)arsonic acid involves its interaction with cellular components. The compound can bind to proteins and enzymes, affecting their function. It may also interfere with cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it can induce apoptosis and inhibit cell proliferation .
Vergleich Mit ähnlichen Verbindungen
(2,6-Dimethylphenyl)arsonic acid: Similar in structure but with methyl groups instead of methoxy groups.
Arsanilic acid: Contains an amino group instead of methoxy groups.
Roxarsone: Another organoarsenic compound with different substituents on the phenyl ring.
Uniqueness: (2,5-Dimethoxyphenyl)arsonic acid is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially useful in specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
6274-94-8 |
|---|---|
Molekularformel |
C8H11AsO5 |
Molekulargewicht |
262.09 g/mol |
IUPAC-Name |
(2,5-dimethoxyphenyl)arsonic acid |
InChI |
InChI=1S/C8H11AsO5/c1-13-6-3-4-8(14-2)7(5-6)9(10,11)12/h3-5H,1-2H3,(H2,10,11,12) |
InChI-Schlüssel |
HTFDJNFLJSCXEY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-(3,4-dimethoxyphenyl)methyleneamino]phenol](/img/structure/B14724269.png)
